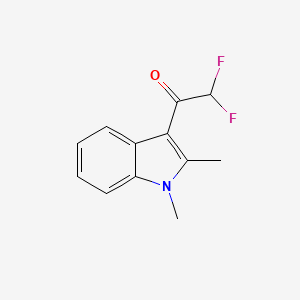
1-(1,2-Dimethyl-1H-indol-3-YL)-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one is a chemical compound with the molecular formula C12H13NO and a molecular weight of approximately 187.24 g/mol . It belongs to the class of indole derivatives and contains both fluorine and methyl substituents.
Méthodes De Préparation
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,3-dimethylindole with 1,1-difluoroethanone . The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired product.
Reaction Conditions: The reaction typically takes place under mild conditions, using an appropriate solvent (such as dichloromethane or acetonitrile) and a Lewis acid catalyst (such as aluminum chloride). The reaction temperature is usually around room temperature.
Industrial Production Methods: While industrial-scale production details are proprietary, laboratories and research institutions can synthesize this compound using the established synthetic routes.
Analyse Des Réactions Chimiques
1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one can undergo various chemical reactions:
- Oxidation : It may be oxidized to form corresponding ketones or other functional groups.
- Reduction : Reduction can yield the corresponding alcohol or amine.
- Substitution : Nucleophilic substitution reactions can occur at the indole nitrogen or the carbonyl carbon.
- Common Reagents and Conditions : Reagents like sodium borohydride (for reduction) or acetic anhydride (for acylation) are commonly used.
Applications De Recherche Scientifique
This compound finds applications in various fields:
- Chemistry : It serves as a building block for the synthesis of more complex molecules.
- Biology : Researchers use it to study biological processes, including enzyme inhibition and receptor interactions.
- Medicine : Its derivatives may have pharmaceutical potential, such as anticancer or antimicrobial properties.
- Industry : It could be used in the development of novel materials or as a fluorescent probe.
Mécanisme D'action
The exact mechanism by which 1-(1,2-Dimethyl-1H-indol-3-yl)-2,2-difluoroethan-1-one exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or affect enzymatic activity.
Comparaison Avec Des Composés Similaires
While this compound is unique due to its specific substitution pattern, related compounds include:
- 2,3-dimethylindole : A precursor in its synthesis.
- P,P-BIS(1,2-DIMETHYL-1H-INDOL-3-YL)-N,N-DIETHYLPHOSPHINIC AMIDE : Another indole derivative with different functional groups .
Propriétés
Formule moléculaire |
C12H11F2NO |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
1-(1,2-dimethylindol-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H11F2NO/c1-7-10(11(16)12(13)14)8-5-3-4-6-9(8)15(7)2/h3-6,12H,1-2H3 |
Clé InChI |
DHJXMUBUSHEVLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


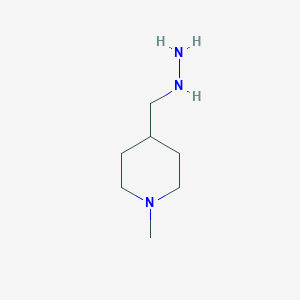
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
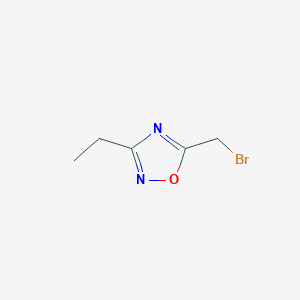
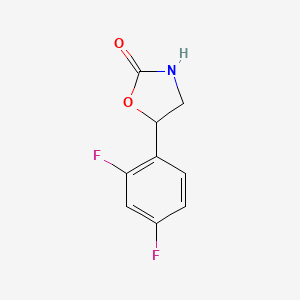
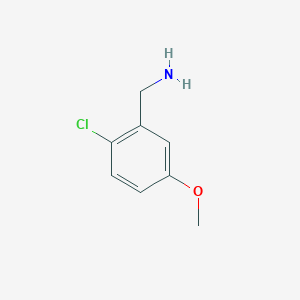
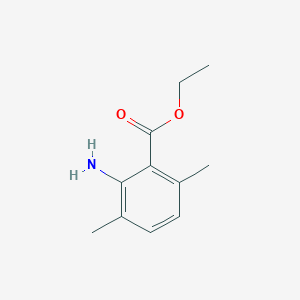

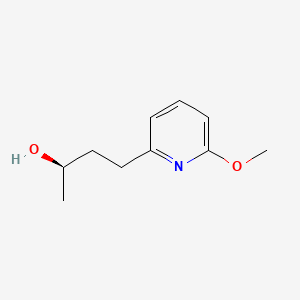
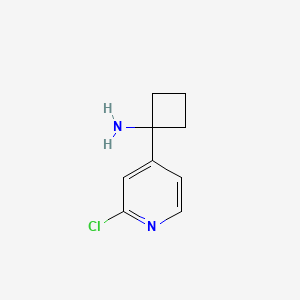
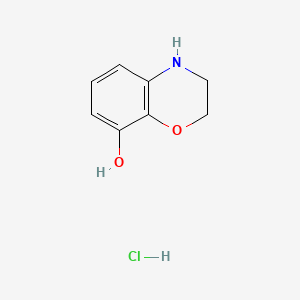
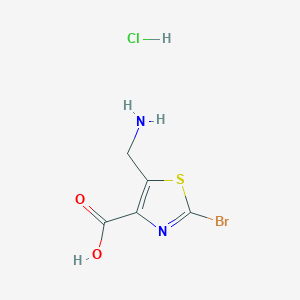
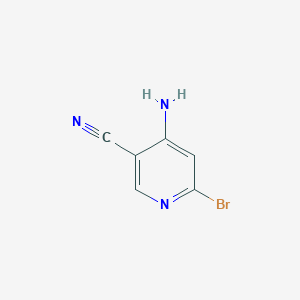
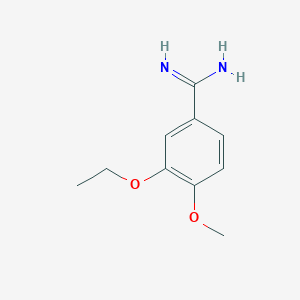
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
